molecular formula C5H9NO4 B135756 Methyl 4-nitrobutanoate CAS No. 13013-02-0

Methyl 4-nitrobutanoate

Cat. No.: B135756
CAS No.: 13013-02-0
M. Wt: 147.13 g/mol
InChI Key: UBSPKGKFFQKZJB-UHFFFAOYSA-N
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Description

Methyl 4-nitrobutanoate, also known as 4-nitrobutyric acid methyl ester, is an organic compound with the molecular formula C5H9NO4. It is a derivative of butyric acid and is characterized by the presence of a nitro group attached to the fourth carbon of the butyrate chain. This compound is known for its anti-inflammatory properties .

Preparation Methods

Methyl 4-nitrobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of nitromethane with acrylic acid methyl ester. This reaction typically yields a high percentage of the desired product . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at low temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-nitrobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form various oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 4-nitrobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Its anti-inflammatory properties make it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Methyl 4-nitrobutanoate can be compared with other similar compounds such as:

    Methyl 4-nitrovalerate: Another nitrobutyrate derivative with similar properties.

    4-nitrobutyric acid: The parent acid of methyl 4-nitrobutyrate.

    Methyl 3-nitrobutyrate: A structural isomer with the nitro group attached to the third carbon.

The uniqueness of methyl 4-nitrobutyrate lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPKGKFFQKZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156362
Record name Butyric acid, 4-nitro-, methyl ester
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13013-02-0
Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 4-nitrobutyrate a useful reagent in organic synthesis?

A1: Methyl 4-nitrobutyrate is a bifunctional C4 building block, offering diverse reactivity due to its ester and nitro groups. It participates in various reactions, including nitroaldol condensations [], Michael additions [], and ketone acylations []. This versatility makes it valuable for constructing complex molecules.

Q2: How is methyl 4-nitrobutyrate synthesized?

A2: A common method involves the Michael addition of nitromethane to methyl acrylate []. This reaction can be extended to other primary and secondary nitroalkanes, providing a general route to various 4-nitrobutanoate esters.

Q3: Can the nitro group in methyl 4-nitrobutyrate be further functionalized?

A3: Yes, the nitro group can be reduced to an amine, which can then be transformed into various nitrogen-containing functional groups. For example, in the synthesis of (±)-stemoamide, the nitro group in a methyl 4-nitrobutyrate derivative is converted to a ketone and subsequently used for reductive amination to construct a seven-membered ring [].

Q4: What are some specific examples of using methyl 4-nitrobutyrate in the synthesis of complex molecules?

A4: Methyl 4-nitrobutyrate plays a crucial role in synthesizing various natural products and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Sinefungin, an antifungal and antitumor antibiotic []. It has also been utilized in the development of chiral building blocks for the synthesis of γ-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones [].

Q5: Can methyl 4-nitrobutyrate be used in asymmetric synthesis?

A5: Yes, researchers have successfully employed methyl 4-nitrobutyrate in enantioselective reactions. Notably, a Cu(II)-amino pyridine complex catalyzes the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes [, ]. This methodology allows access to enantiomerically enriched building blocks with diverse applications.

Q6: Are there any limitations or challenges associated with using methyl 4-nitrobutyrate in synthesis?

A6: While a versatile reagent, reactions involving methyl 4-nitrobutyrate can sometimes lead to side products. For instance, in the synthesis of 1,3,4-trisubstituted benzenes, a minor amount of phenol derivatives is observed alongside the desired product []. Optimizing reaction conditions and exploring alternative synthetic strategies can help address these challenges.

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